![molecular formula C11H16F6N2O5 B2582469 1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2361645-78-3](/img/structure/B2582469.png)
1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
“1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, such as drug discovery and material synthesis. The compound has a molecular weight of 370.25 .
Molecular Structure Analysis
The IUPAC name of the compound is "1-(oxetan-3-yl)pyrrolidin-3-amine bis (2,2,2-trifluoroacetate)" . The InChI code is "1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7)" .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It should be stored at room temperature in a dark place, under an inert atmosphere .Scientific Research Applications
Catalytic Efficiency and Selectivity
A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used to catalyze the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and excellent regio- and enantioselectivity. The silyl group played crucial roles in regioselection and substrate reactivity, indicating the utility of trifluoroacetic acid in enhancing catalytic precision and outcomes (Chowdhury & Ghosh, 2009).
Synthesis of Pyrrolidinones
Trifluoroacetic acid (TFA) was pivotal in the synthesis of 1 H-pyrrol-3(2 H)-ones through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones. This method provided a library of 1 H-pyrrol-3(2 H)-ones in moderate to good yields, highlighting the role of TFA in facilitating efficient and versatile synthetic routes (Sha, Wang, & Doyle, 2018).
Redox-Annulations
Cyclic amines underwent redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing the generation of conjugated azomethine ylides followed by electrocyclization. This process yielded ring-fused pyrrolines, which could be oxidized to pyrroles or reduced to pyrrolidines, demonstrating the versatility of cyclic amines in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).
Quantum Chemical Investigation
DFT and quantum chemical calculations were employed to investigate the molecular properties of substituted pyrrolidinones. This study provided insights into the electronic properties, such as HOMO and LUMO energy levels and molecular densities, of various pyrrolidinone derivatives, showcasing the potential of computational methods in understanding and predicting the properties of chemical compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Green Chemistry Approaches
An oxidative condensation method was developed for the synthesis of 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid. This environmentally friendly reaction highlighted the importance of developing sustainable and efficient synthetic methods (Yu, Zhou, Xu, Chang, & Shen, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMARRULNYVWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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